2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one

CAS No.: 110168-51-9

Cat. No.: VC19176208

Molecular Formula: C7H10O3

Molecular Weight: 142.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110168-51-9 |

|---|---|

| Molecular Formula | C7H10O3 |

| Molecular Weight | 142.15 g/mol |

| IUPAC Name | 2,2,5-trimethyl-1,3-dioxin-4-one |

| Standard InChI | InChI=1S/C7H10O3/c1-5-4-9-7(2,3)10-6(5)8/h4H,1-3H3 |

| Standard InChI Key | LOTZEUSHKCAQNQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=COC(OC1=O)(C)C |

Introduction

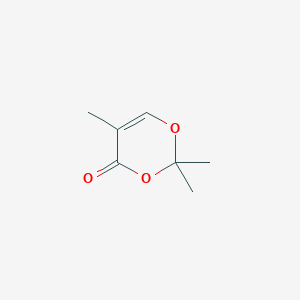

Structural Characterization and Nomenclature

The systematic IUPAC name 2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one indicates a six-membered oxygen-containing heterocycle with three methyl substituents at positions 2, 2, and 5, alongside a ketone group at position 4. The numbering of the dioxinone ring follows standard conventions, with oxygen atoms at positions 1 and 3.

Comparative Analysis with Documented Analogues

While no direct data exists for the 2,2,5-trimethyl variant, the structurally similar 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (CAS 5394-63-8) provides a foundational reference. Key properties of this analogue include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀O₃ | |

| Molecular Weight | 142.15 g/mol | |

| Melting Point | 12–13 °C | |

| Boiling Point | ~275 °C | |

| Density | 1.07 g/mL at 25 °C | |

| Solubility in Water | Practically insoluble |

The 2,2,6-isomer’s liquid state at room temperature and thermal stability up to 120°C suggest that the 2,2,5 variant may exhibit comparable physical properties, albeit with potential differences in reactivity due to substituent positioning .

Synthetic Pathways and Reactivity

Hypothetical Synthesis Routes

The 2,2,5-trimethyl derivative could theoretically be synthesized via modifications to established methods for analogous dioxinones:

-

Acetoacetylation Reactions: Analogous to the 2,2,6-isomer’s preparation from diketene and acetone , substituting acetone with a methyl-substituted carbonyl precursor might yield the 2,2,5 variant.

-

Thermal Cyclization: Flash pyrolysis of β-keto esters or amides, as demonstrated in acetylketene generation from 2,2,6-trimethyl-4H-1,3-dioxin-4-one , could be adapted to introduce methyl groups at position 5.

Anticipated Reactivity Patterns

-

Ring-Opening Reactions: Like its 2,2,6 counterpart , the 2,2,5-isomer may undergo thermal decomposition to release acetylketene, enabling cycloadditions with isocyanates or arylcyanates.

-

Nucleophilic Attack: The electron-deficient ketone group at position 4 could participate in condensations with amines or alcohols, forming β-ketoamides or esters .

Research Gaps and Future Directions

-

Synthetic Validation: Developing reliable routes to 2,2,5-trimethyl-2H,4H-1,3-dioxin-4-one requires experimental verification.

-

Crystallographic Studies: X-ray diffraction of analogous compounds underscores the need for structural elucidation to confirm regiochemistry.

-

Biological Screening: Testing for bioactivity, inspired by the 2,2,6-isomer’s role in Hsp90 inhibitors , could reveal therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume